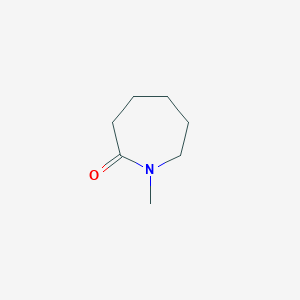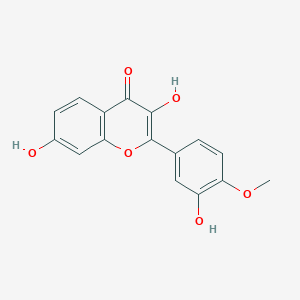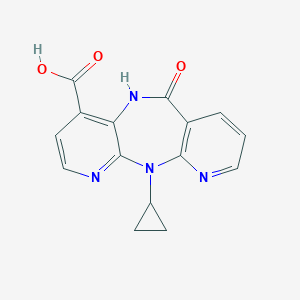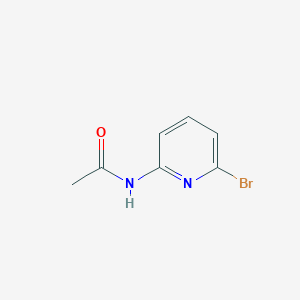
3-acetylpyridin-2(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-acetylpyridin-2(1H)-one and its derivatives often involves efficient and innovative methods, including one-pot synthesis approaches. For instance, an efficient one-pot synthesis route for highly substituted pyridin-2(1H)-ones utilizes the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes. This method highlights the sequential processes of ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions (Pan et al., 2007). Another synthesis method involves the reaction of N-(2-Pyridylmethyl)pyridine-2-methylketimine with Cu(NO3)2.3H2O, showcasing a C-C bond-forming reaction mediated by a Cu2+ ion, leading to the formation of complex structures (Padhi & Manivannan, 2006).
Molecular Structure Analysis
The molecular structure of 3-acetylpyridin-2(1H)-one derivatives is crucial for their chemical reactivity. X-ray crystallography and spectral studies provide insights into their structural configurations. For example, crystal structures and IR, NMR, and UV spectra of 3-formyl- and 3-acetylpyridine N(4)-methylthiosemicarbazones reveal the presence of intramolecular and intermolecular hydrogen bonding, significantly influencing their chemical behavior (Beraldo et al., 2000).
Chemical Reactions and Properties
3-Acetylpyridin-2(1H)-one participates in a variety of chemical reactions, leading to the synthesis of complex molecules. Its reactivity is explored through reactions such as the Vilsmeier-Haack reaction, leading to highly substituted pyridin-2(1H)-ones. These reactions are pivotal for constructing heterocyclic compounds with significant biological activity (Xiang et al., 2007).
Aplicaciones Científicas De Investigación
Application in Cancer Therapy
- Scientific Field: Medical Science, specifically Oncology .
- Summary of the Application: Pyridine derivatives have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The study reports a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . The specific compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Antitumor Activity
- Scientific Field: Medical Science, specifically Oncology .
- Summary of the Application: Hydrazide-Hydrazone derivatives of 3-acetylpyridine have been synthesized and utilized in the synthesis of Coumarin, Pyridine, Thiazole, and Thiophene derivatives with antitumor activity .
- Methods of Application: The reaction of cyanoacetyl hydrazine with 3-acetylpyridine gave the hydrazide-hydrazone derivative. This compound undergoes a series of heterocyclization reactions to give new heterocyclic compounds .
- Results or Outcomes: The antitumor evaluation of the newly synthesized products was performed against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Most of the synthesized compounds showed high inhibitory effects .
Application in Antivascular Activity
- Scientific Field: Medical Science, specifically Oncology .
- Summary of the Application: Trans-platinum(II)/(IV) complexes with acetylpyridine ligands have been synthesized and utilized as antivascular agents .
- Methods of Application: The study reports the synthesis of trans-platinum(II)/(IV) complexes with acetylpyridine ligands .
- Results or Outcomes: The evaluation of these complexes showed potential in vitro cytotoxic and antiangiogenic activity .
Safety And Hazards
Propiedades
IUPAC Name |
3-acetyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKHYSXTVOVOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489719 | |
| Record name | 3-Acetylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetylpyridin-2(1H)-one | |
CAS RN |
62838-65-7 | |
| Record name | 3-Acetylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)

![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)







